Uridine, 2'-deoxy-5-ethyl-, 3',5'-bis(p-chlorobenzoate)
Overview
Description
Uridine, 2’-deoxy-5-ethyl-, 3’,5’-bis(p-chlorobenzoate) is a synthetic derivative of uridine, a nucleoside that is a component of RNAThe molecular formula of this compound is C25H22Cl2N2O7, and it has a molecular weight of 533.36 g/mol .
Preparation Methods
The synthesis of Uridine, 2’-deoxy-5-ethyl-, 3’,5’-bis(p-chlorobenzoate) typically involves the esterification of uridine derivatives. The process includes the following steps:
Starting Material: The synthesis begins with 2’-deoxy-5-ethyluridine.
Esterification: The hydroxyl groups at the 3’ and 5’ positions of the uridine derivative are esterified using p-chlorobenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Chemical Reactions Analysis
Uridine, 2’-deoxy-5-ethyl-, 3’,5’-bis(p-chlorobenzoate) can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding uridine derivative and p-chlorobenzoic acid.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the p-chlorobenzoate groups can be replaced by other nucleophiles.
Oxidation and Reduction: The ethyl group at the 5-position can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Scientific Research Applications
Uridine, 2’-deoxy-5-ethyl-, 3’,5’-bis(p-chlorobenzoate) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its potential effects on cellular processes, including DNA replication and repair.
Medicine: Research is ongoing to explore its potential as an antiviral agent and its effects on cancer cells.
Industry: It is used in the development of pharmaceuticals and as a reagent in various chemical reactions.
Mechanism of Action
The mechanism of action of Uridine, 2’-deoxy-5-ethyl-, 3’,5’-bis(p-chlorobenzoate) involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The compound targets the biosynthesis pathway of deoxycytidine triphosphate (dCTP), leading to antiproliferative effects on tumor cells. It also exhibits antiviral properties by inhibiting viral DNA synthesis .
Comparison with Similar Compounds
Uridine, 2’-deoxy-5-ethyl-, 3’,5’-bis(p-chlorobenzoate) can be compared with other nucleoside analogs such as:
2’-Deoxyuridine: Lacks the ethyl and p-chlorobenzoate groups, resulting in different chemical properties and biological activities.
5-Ethyl-2’-deoxyuridine: Similar in structure but lacks the p-chlorobenzoate groups, which affects its reactivity and applications.
3’,5’-Bis(p-chlorobenzoate) derivatives: These compounds have similar ester groups but may differ in the nucleoside base or other substituents, leading to variations in their chemical behavior and uses.
Properties
IUPAC Name |
[(2R,3S,5R)-3-(4-chlorobenzoyl)oxy-5-(5-ethyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-chlorobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22Cl2N2O7/c1-2-14-12-29(25(33)28-22(14)30)21-11-19(36-24(32)16-5-9-18(27)10-6-16)20(35-21)13-34-23(31)15-3-7-17(26)8-4-15/h3-10,12,19-21H,2,11,13H2,1H3,(H,28,30,33)/t19-,20+,21+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPKMNEQELHMKIT-PWRODBHTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22Cl2N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701019344 | |
Record name | 3',5'-Bis-O-(4-chlorobenzoyl)-2'-deoxy-5-ethyluridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701019344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
533.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25137-84-2 | |
Record name | Uridine, 2′-deoxy-5-ethyl-, 3′,5′-bis(4-chlorobenzoate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25137-84-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3',5'-Bis-O-(4-chlorobenzoyl)-2'-deoxy-5-ethyluridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701019344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Uridine, 2'-deoxy-5-ethyl-, 3',5'-bis(4-chlorobenzoate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.630 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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